molecular formula C28H35Cl2N7O5 B12762754 Infigratinib acetate CAS No. 1310746-17-8

Infigratinib acetate

カタログ番号: B12762754
CAS番号: 1310746-17-8
分子量: 620.5 g/mol
InChIキー: XHCQHOGMMJKLRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Infigratinib acetate is synthesized through a multi-step process involving various chemical reactions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and verify the final product .

化学反応の分析

Types of Reactions

Infigratinib acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various metabolites and degradation products. These products are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to understand the metabolic pathways and potential toxicities .

科学的研究の応用

Infigratinib acetate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study kinase inhibition and receptor-ligand interactions.

    Biology: Investigated for its effects on cell signaling pathways and its role in cell proliferation and differentiation.

    Medicine: Primarily used in the treatment of cholangiocarcinoma and being explored for other cancers and genetic disorders.

    Industry: Used in the development of targeted therapies and personalized medicine

作用機序

Infigratinib acetate exerts its effects by inhibiting the activity of FGFRs. It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation. The molecular targets include FGFR1, FGFR2, and FGFR3, which are involved in various cellular processes such as angiogenesis and cell differentiation .

類似化合物との比較

Similar Compounds

Uniqueness

Infigratinib acetate is unique due to its high specificity for FGFR1, FGFR2, and FGFR3, and its effectiveness in treating cholangiocarcinoma. Its ability to target multiple FGFRs makes it a versatile compound in cancer therapy .

特性

CAS番号

1310746-17-8

分子式

C28H35Cl2N7O5

分子量

620.5 g/mol

IUPAC名

acetic acid;3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

InChI

InChI=1S/C26H31Cl2N7O3.C2H4O2/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-2(3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,3,4)

InChIキー

XHCQHOGMMJKLRU-UHFFFAOYSA-N

正規SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。